4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(6-phenylpyridin-2-yl)acetaldehyde with isopropylamine in the presence of an acid catalyst to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also contain fused heterocyclic rings and are studied for their medicinal properties.
Uniqueness
4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3 |
InChI Key |
UCJZWXYRFWPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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